![molecular formula C11H11FN2S B13458080 5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13458080.png)
5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a fluorinated methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 4-fluoro-2-methylbenzyl bromide with 2-aminothiazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated methylphenyl group can enhance binding affinity and specificity, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: This compound also features a fluorinated aromatic ring and a heterocyclic core, but with a thiophene ring instead of a thiazole ring.
4-Fluoro-2-methylphenylmagnesium bromide: This Grignard reagent is used in organic synthesis and features a similar fluorinated aromatic ring.
Uniqueness
5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine is unique due to the presence of both a fluorinated aromatic ring and a thiazole ring, which can confer specific chemical and biological properties. The combination of these structural features can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C11H11FN2S |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
5-[(4-fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11FN2S/c1-7-4-9(12)3-2-8(7)5-10-6-14-11(13)15-10/h2-4,6H,5H2,1H3,(H2,13,14) |
InChI-Schlüssel |
KGGHAEICXKBRPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)CC2=CN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
![1-Bromo-3-[(difluoromethoxy)methyl]benzene](/img/structure/B13458015.png)

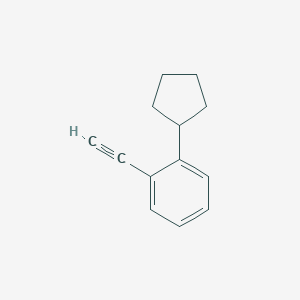
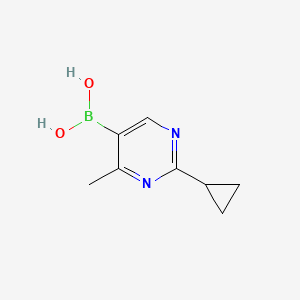
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane](/img/structure/B13458037.png)
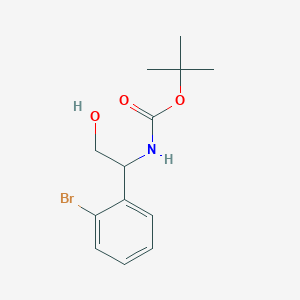
![1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B13458052.png)
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
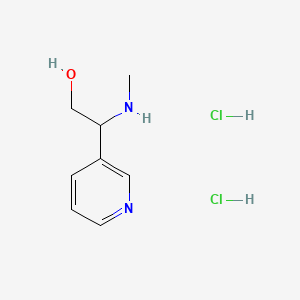
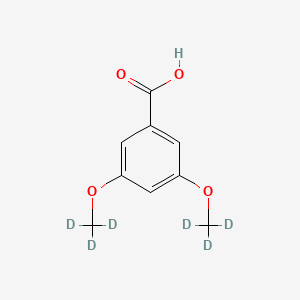
![tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B13458073.png)
